4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-methylphenyl group and a 2-hydroxyphenyl group connected through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-methylphenol with 3-(2-hydroxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or metal oxides can be used to facilitate the esterification reaction. The product is then isolated and purified using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison
4-Methylphenyl 3-(2-hydroxyphenyl)prop-2-enoate is unique due to the presence of both a 4-methylphenyl group and a 2-hydroxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-methyl group can influence the compound’s reactivity and stability, while the 2-hydroxy group can enhance its biological activity.
Properties
CAS No. |
63177-56-0 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4-methylphenyl) 3-(2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-16(18)11-8-13-4-2-3-5-15(13)17/h2-11,17H,1H3 |
InChI Key |
AYJQAIRVPJHIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.